![molecular formula C13H14N2O3 B1465111 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 860308-24-3](/img/structure/B1465111.png)
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
In organic synthesis, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. Its benzylic position is particularly reactive, allowing for substitutions that can lead to the development of new pharmacologically active molecules. The methoxy group can act as a directing group in electrophilic aromatic substitution reactions, facilitating the introduction of additional substituents into the aromatic ring .
Agriculture
The compound’s potential in agriculture could be explored in the synthesis of novel agrochemicals. Its pyrazole moiety is a common scaffold in the design of herbicides and insecticides. By modifying the carboxylic acid functionality, it’s possible to create derivatives with enhanced binding affinity to biological targets in pests .
Materials Science
In materials science, the compound could be used to develop new polymeric materials. The carboxylic acid group allows for the creation of ester linkages, which can be polymerized into larger structures. These polymers could have applications in creating novel coatings or adhesives with specific properties .
Environmental Science
This compound could be utilized in environmental science research to develop new sensors or indicators for environmental monitoring. The pyrazole ring system can be functionalized to create compounds that change color or fluorescence in response to specific environmental pollutants .
Biochemistry
In biochemistry, the compound could be used as a building block for the synthesis of biomolecules. The methoxybenzyl group can act as a protecting group for sensitive functionalities during the synthesis of peptides or nucleotides, which can then be deprotected under mild conditions .
Pharmacology
The compound’s structure is conducive to modification, making it a valuable tool in drug discovery. It can be used to synthesize analogs of known pharmacologically active compounds, potentially leading to the discovery of drugs with improved efficacy or reduced side effects .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-12(13(16)17)15(14-9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBHLDTHSOCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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